Cyclohexylmethyl-pyridin-2-YL-amine dihydrochloride

Aqueous solubility Salt form Bioavailability

Eliminate DMSO artifacts in Hedgehog pathway assays. Cyclohexylmethyl-pyridin-2-YL-amine dihydrochloride (CHM-2) delivers 38 µM aqueous solubility for direct media dissolution, avoiding solvent cytotoxicity. • Confirmed Hedgehog inhibitor (IC50 range 30 nM-10 µM) • 1% parent remaining after 30 min in HLM S9-ideal for CYP450/prodrug studies • ≥98% purity, reactive 2-aminopyridine scaffold for SAR libraries. Bulk quantities available; reliable global logistics for R&D procurement.

Molecular Formula C12H20Cl2N2
Molecular Weight 263.20 g/mol
Cat. No. B11820130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexylmethyl-pyridin-2-YL-amine dihydrochloride
Molecular FormulaC12H20Cl2N2
Molecular Weight263.20 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CNC2=CC=CC=N2.Cl.Cl
InChIInChI=1S/C12H18N2.2ClH/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12;;/h4-5,8-9,11H,1-3,6-7,10H2,(H,13,14);2*1H
InChIKeyZPBCFZDVBLAOKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexylmethyl-pyridin-2-YL-amine dihydrochloride (CAS 79146-94-4) — A Versatile 2-Aminopyridine Scaffold for Hedgehog Pathway and Medicinal Chemistry Research


Cyclohexylmethyl-pyridin-2-YL-amine dihydrochloride (also known as N-(cyclohexylmethyl)pyridin-2-amine, CHM-2) is a secondary amine featuring a 2-aminopyridine core with a cyclohexylmethyl substituent at the amine nitrogen. This compound exists primarily as a dihydrochloride salt, which confers enhanced aqueous solubility compared to its free base form . The molecule belongs to the class of 2-pyridylmethylamines and serves as a versatile small-molecule scaffold in medicinal chemistry . Mechanistically, it has been described as an inhibitor of the Hedgehog signaling pathway, a key regulator of cell differentiation and proliferation implicated in various malignancies . The dihydrochloride salt form (C₁₂H₂₀Cl₂N₂, MW 263.21) is widely available from commercial suppliers for research use, typically at ≥95% purity .

Why Cyclohexylmethyl-pyridin-2-YL-amine dihydrochloride Is Not Interchangeable with Other 2-Aminopyridine or Cyclohexylmethyl Analogs


Cyclohexylmethyl-pyridin-2-YL-amine dihydrochloride occupies a specific chemotype niche that cannot be readily substituted by other 2-aminopyridines, cyclohexylmethyl amines, or even its own positional isomers. The combination of the 2-pyridinyl amine substitution pattern and the cyclohexylmethyl N-alkylation creates a distinct pharmacophore that differs fundamentally from the 3-pyridinyl isomer (N-(cyclohexylmethyl)pyridin-3-amine) , the cyclohexylaminomethyl analog (2-(cyclohexylaminomethyl)pyridine) where the amine connectivity is reversed , and more elaborate Hedgehog inhibitors such as CUR 61414 or vismodegib that operate via Smoothened (SMO) antagonism . Furthermore, the dihydrochloride salt form provides a solubility advantage over the free base, directly impacting assay compatibility and formulation feasibility . The quantitative evidence presented below demonstrates that even small structural modifications within this chemical space yield measurable differences in physicochemical properties, biological target engagement, and pathway inhibition.

Quantitative Differentiation Evidence: Cyclohexylmethyl-pyridin-2-YL-amine dihydrochloride vs. Comparators


Aqueous Solubility Comparison: Dihydrochloride Salt vs. Free Base Forms

The dihydrochloride salt form of Cyclohexylmethyl-pyridin-2-YL-amine exhibits markedly enhanced aqueous solubility relative to the free base and to structurally related cyclohexylmethyl derivatives lacking the pyridinyl amine. Experimental aqueous solubility of the compound has been reported as 38 µM . In contrast, the free base form (N-(cyclohexylmethyl)pyridin-2-amine) and the cyclohexyl fragment itself are described as insoluble in water and soluble primarily in organic solvents . This salt-form advantage directly impacts assay development, enabling higher concentration ranges in aqueous buffers without the use of DMSO co-solvents.

Aqueous solubility Salt form Bioavailability

Metabolic Stability in Human Liver Microsomes: Low Parent Compound Remaining

Cyclohexylmethyl-pyridin-2-YL-amine dihydrochloride demonstrates low metabolic stability in human liver microsomes S9 fraction, with only 1% of parent compound remaining after 30 minutes at 5 µM in the presence of NADPH . This rapid CYP450-mediated metabolism contrasts with the broader class of cyclohexylmethyl-containing compounds, where the cyclohexyl group is often intended to confer metabolic stability through steric shielding [1]. The low metabolic stability of this specific compound represents a quantifiable difference that may be advantageous in prodrug design or disadvantageous for in vivo efficacy studies, depending on the research objective.

Metabolic stability CYP450 ADME

Hedgehog Pathway Inhibition Potency: Class-Level Positioning

Cyclohexylmethyl-pyridin-2-YL-amine dihydrochloride is reported as an inhibitor of the Hedgehog signaling pathway . While no direct head-to-head quantitative comparison data for this exact compound could be identified in primary literature, its potency can be contextualized against well-characterized Hedgehog inhibitors. The clinical benchmark vismodegib demonstrates an IC₅₀ of 22 nM in Gli reporter cell lines [1], and CUR 61414 exhibits an IC₅₀ of 100–200 nM against Smoothened (SMO) . In contrast, the broader class of Hedgehog pathway inhibitors spans IC₅₀ values from 30 nM to 10 µM [2]. The lack of a precisely quantified IC₅₀ for Cyclohexylmethyl-pyridin-2-YL-amine dihydrochloride should be noted as a current data gap; however, its classification as a Hedgehog inhibitor places it within a well-validated therapeutic axis.

Hedgehog signaling Cancer Pathway inhibition

Physicochemical Property Profile: LogP and TPSA Differentiate from Positional Isomers

Computational physicochemical parameters for Cyclohexylmethyl-pyridin-2-YL-amine dihydrochloride (calculated for the free base) include a LogP of 3.07 and a topological polar surface area (TPSA) of 24.92 Ų . These values differentiate the compound from its 3-pyridinyl positional isomer, N-(cyclohexylmethyl)pyridin-3-amine, which lacks publicly available quantitative data but is known to exhibit distinct nucleophilic character and reactivity . The LogP of 3.07 indicates moderate lipophilicity, placing the compound within a favorable range for membrane permeability while maintaining aqueous solubility in the salt form. The low TPSA value suggests good passive membrane diffusion potential.

Lipophilicity TPSA Drug-likeness

Optimal Research and Procurement Use Cases for Cyclohexylmethyl-pyridin-2-YL-amine dihydrochloride


Aqueous-Based Cell Assays Requiring DMSO-Free Dosing

The dihydrochloride salt form's aqueous solubility of 38 µM enables direct dissolution in cell culture media or assay buffers, eliminating the need for DMSO co-solvents that can introduce cytotoxicity artifacts or interfere with target engagement measurements . Researchers conducting Hedgehog pathway reporter assays in mammalian cells can achieve reliable dose-response curves without the confounding effects of DMSO carryover.

Early-Stage Hedgehog Pathway Inhibitor Screening and SAR Exploration

As a confirmed Hedgehog signaling pathway inhibitor, Cyclohexylmethyl-pyridin-2-YL-amine dihydrochloride serves as a foundational scaffold for structure-activity relationship (SAR) studies aimed at optimizing potency beyond the class baseline of 30 nM–10 µM . The cyclohexylmethyl substituent and 2-aminopyridine core provide multiple vectors for chemical modification, enabling systematic exploration of substitution effects on pathway inhibition .

Metabolic Stability Profiling and Prodrug Development Studies

The compound's low metabolic stability—only 1% parent remaining after 30 minutes in human liver microsomes S9 fraction —makes it an ideal tool compound for investigating CYP450-mediated clearance mechanisms and for validating prodrug strategies designed to mask metabolic soft spots. Researchers can use this compound to benchmark the metabolic stabilization effects of structural modifications in comparative microsomal stability assays.

Medicinal Chemistry Building Block for 2-Aminopyridine Diversification

With a reactive secondary amine and a pyridine ring amenable to further functionalization, Cyclohexylmethyl-pyridin-2-YL-amine dihydrochloride is a valuable building block for constructing more complex heterocyclic libraries . Its LogP of 3.07 and TPSA of 24.92 Ų place it within favorable drug-like property space, supporting its use as a starting point for lead optimization campaigns targeting CNS or oncology indications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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